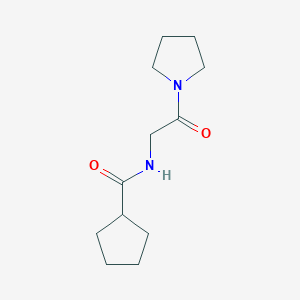![molecular formula C11H17N3O B7509096 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509096.png)
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide, commonly known as JNJ-5207852, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of cyclobutanecarboxamide derivatives and has been found to exhibit significant pharmacological activity.
Mecanismo De Acción
JNJ-5207852 is a selective antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. By blocking the activity of this receptor, JNJ-5207852 can modulate various physiological functions, including neurotransmitter release, inflammatory responses, and immune cell function.
Biochemical and Physiological Effects:
JNJ-5207852 has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate immune cell function. It has also been found to improve cognitive function and reduce neuroinflammation in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
JNJ-5207852 has several advantages for use in lab experiments. It is a selective antagonist of the adenosine A2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. It is also relatively stable and can be easily synthesized in large quantities. However, one limitation of JNJ-5207852 is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of JNJ-5207852. One area of interest is the development of novel therapeutic applications for this compound, particularly in the treatment of cancer and neurological disorders. Another area of interest is the development of new synthetic methods for JNJ-5207852 and related compounds, which could improve the efficiency and scalability of the synthesis process. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of JNJ-5207852, which could lead to the development of new drugs and therapies.
Métodos De Síntesis
The synthesis of JNJ-5207852 involves a multi-step process that begins with the reaction of 4-methylpyrazole with 1,4-dibromobutane to form 1-(4-methylpyrazol-1-yl)butane. This intermediate is then reacted with N-methylcyclobutanecarboxamide in the presence of a palladium catalyst to yield JNJ-5207852.
Aplicaciones Científicas De Investigación
JNJ-5207852 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant activity against a wide range of diseases, including cancer, inflammation, and infectious diseases. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-13(11(15)10-4-3-5-10)7-9-6-12-14(2)8-9/h6,8,10H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNLCCFOGIGLQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-5-[(E)-3-(3-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7509024.png)

![N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7509034.png)

![N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509048.png)




![1-[4-(Bicyclo[2.2.1]heptane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509092.png)


![3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione](/img/structure/B7509115.png)
